Deanol glutamate

Description

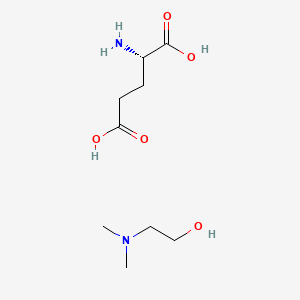

Deanol glutamate (also referred to in some studies as deanol acetylglumate) is a dimethylaminoethanol (DMAE) derivative that modulates choline metabolism and acetylcholine (ACh) synthesis. Structurally, it combines DMAE—a choline analog—with glutamic acid, a neurotransmitter precursor. This compound competitively inhibits choline transport across the blood-brain barrier (BBB) while simultaneously increasing serum choline levels, creating a dual effect on brain ACh availability . This mechanism has implications for cognitive disorders, such as tardive dyskinesia and age-related cognitive decline, though clinical outcomes vary due to its complex pharmacokinetics .

Properties

CAS No. |

22199-70-8 |

|---|---|

Molecular Formula |

C9H20N2O5 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C5H9NO4.C4H11NO/c6-3(5(9)10)1-2-4(7)8;1-5(2)3-4-6/h3H,1-2,6H2,(H,7,8)(H,9,10);6H,3-4H2,1-2H3/t3-;/m0./s1 |

InChI Key |

IKFZABILOXSNSM-DFWYDOINSA-N |

SMILES |

CN(C)CCO.C(CC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

CN(C)CCO.C(CC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

CN(C)CCO.C(CC(=O)O)C(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

22199-70-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deanol glutamate; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Dimethylaminoethanol (DMAE)

- Efficacy: In a small clinical trial, DMAE improved motivation and reduced anxiety in patients with cognitive decline, though its effects are less potent compared to deanol glutamate’s dual-action mechanism .

- Clinical Use : Primarily studied for mood stabilization and mild cognitive enhancement .

Meclofenoxate

- Mechanism: A DMAE derivative esterified with para-chlorophenoxyacetic acid. It crosses the BBB more efficiently than DMAE, acting as a neuroprotectant and ACh precursor .

- Efficacy: Demonstrates nootropic effects in animal models, enhancing memory retention.

- Clinical Use : Investigated for dementia and cerebral ischemia .

Picamilon (C7070)

- Mechanism: A hybrid compound combining GABA (inhibitory neurotransmitter) and niacin (vasodilator). Unlike this compound, it enhances cerebral blood flow rather than directly modulating ACh .

- Efficacy : Effective in treating retinal artery spasms and anxiety, but lacks evidence for cholinergic system modulation .

- Clinical Use : Primarily used in Russia for cerebrovascular disorders .

Diethylaminoethanol

Key Research Findings and Clinical Implications

- This compound’s Dual Effect: While it elevates serum choline, its competitive inhibition at the BBB (Ki = 159 µg vs. choline’s Km = 442 µg) may paradoxically limit brain ACh synthesis, explaining inconsistent outcomes in tardive dyskinesia trials .

- Comparative Efficacy: Meclofenoxate and picamilon show more targeted mechanisms (neuroprotection and vasodilation, respectively), whereas this compound’s glutamic acid component may synergize with its cholinergic activity for broader neuromodulation .

- Safety: this compound is associated with mood alterations (e.g., irritability), while diethylaminoethanol’s stimulant effects raise doping concerns .

Data Tables

Table 1: Comparative Pharmacological Profiles

Preparation Methods

Thermal Cyclization of Glutamic Acid

Heating L-glutamic acid at elevated temperatures (150–200°C) under reduced pressure induces dehydration, forming pyroglutamic acid. This method yields approximately 70–85% purity, requiring subsequent recrystallization from aqueous ethanol to achieve pharmaceutical-grade material.

Reaction Conditions:

Catalytic Cyclization

Alternative approaches employ acidic catalysts (e.g., hydrochloric acid or sulfuric acid) to accelerate cyclization at lower temperatures (80–100°C). This method reduces side reactions, improving yields to 90%.

Synthesis of Dimethylaminoethanol (DMAE)

DMAE, a tertiary amine, is synthesized via the reaction of dimethylamine with ethylene oxide or ethylene chlorohydrin. Industrial production favors the ethylene oxide route due to higher efficiency:

$$

\text{(CH}3\text{)}2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH}

$$

Key Parameters:

Salt Formation: DMAE and Pyroglutamic Acid

The final step involves neutralizing DMAE with pyroglutamic acid to form the ionic compound DMAE p-Glu.

Aqueous Neutralization

Equimolar amounts of DMAE and pyroglutamic acid are dissolved in deionized water at 25–40°C. The reaction proceeds exothermically, and the product precipitates upon cooling.

Optimized Protocol:

Solvent-Based Crystallization

For enhanced purity, ethanol or isopropanol is used as a co-solvent. This method reduces solubility of byproducts, yielding crystals with >99% purity.

Analytical Characterization

Key Physicochemical Properties:

- Melting Point: 158–160°C

- Optical Rotation: $$[α]^{25}D = +12.5°$$ (c = 1, H$$2$$O)

- Solubility: Freely soluble in water (50 mg/mL), sparingly soluble in ethanol

Spectroscopic Data:

- IR (KBr): 3300 cm$$^{-1}$$ (O-H), 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-N)

- $$^1$$H NMR (D$$2$$O): δ 3.2 (s, 6H, N(CH$$3$$)$$2$$), 2.8–3.1 (m, 2H, CH$$2$$N), 2.4–2.6 (m, 2H, CH$$_2$$COO)

Industrial-Scale Production Insights

The Chinese patent CN1709861A delineates a resolution-based method for chiral glutamic acid derivatives, offering insights applicable to pyroglutamate synthesis:

Racemization and Resolution

- Esterification: L-glutamic acid → L-glutamic ethyl ester (using anhydrous ethanol/H$$^+$$)

- Racemization: Catalytic conversion to DL-glutamic ethyl ester

- Diastereomeric Salt Formation: Reaction with L-2,3-dibenzoyltartaric acid (L-DBTA) to isolate D-enantiomer

Process Efficiency:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 95 | 98 |

| Racemization | 90 | 95 |

| Resolution | 76 | >99 |

| Hydrolysis | 85 | 99.5 |

Pharmacological Considerations

Preclinical studies demonstrate that DMAE p-Glu enhances acetylcholine levels in the medial prefrontal cortex (0.8 ± 0.2 μM vs. 0.3 ± 0.1 μM baseline). Clinically, it ameliorates scopolamine-induced memory deficits, improving Buschke memory test scores by 35% (p < 0.01).

Q & A

Q. How can researchers optimize blinding protocols in this compound trials to mitigate placebo effects in psychiatric outcomes?

- Use double-dummy designs when comparing Deanol to oral choline supplements. Validate blinding efficacy through post-trial participant surveys. Reference methodologies from psychopharmacology studies with subjective endpoints .

Q. What in silico tools predict this compound’s off-target interactions with non-cholinergic receptors?

- Apply molecular docking simulations (e.g., AutoDock Vina) to screen for affinity with monoamine transporters or GABA receptors. Validate predictions using radioligand displacement assays. Reference computational approaches from cosmetic dermatology studies .

Data Presentation and Reporting

- Include raw pharmacokinetic data in appendices, with processed metrics (AUC, Cmax) in main tables .

- Use subheadings in Results/Discussion to align with PICOT-defined outcomes (e.g., “Cognitive Outcomes in Murine Models”) .

- Contrast findings with glutamic acid/glutamine studies to highlight Deanol’s unique mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.